Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)-

Description

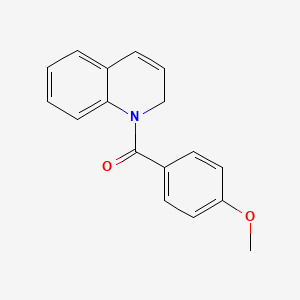

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- (molecular formula: C₁₇H₁₅NO₂) is a dihydroquinoline derivative substituted at position 1 with a p-methoxybenzoyl group. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Synthesis pathways for related dihydroquinolines often involve intermediates like 1,2-dihydropyridines. For example, Kim et al. reported the conversion of 1,2-dihydropyridines to quinoline derivatives via acid-catalyzed cyclization . Similarly, Hazard demonstrated electrochemical transformations of nifedipine into quinoline compounds, suggesting diverse synthetic routes .

Structure

3D Structure

Properties

CAS No. |

30831-83-5 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(4-methoxyphenyl)-(2H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C17H15NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-11H,12H2,1H3 |

InChI Key |

BDVRKCMKQNMZQR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzaldehyde Precursors

The 1,2-dihydroquinoline scaffold is commonly synthesized via cyclization reactions involving 2-aminobenzaldehyde derivatives. As demonstrated by Shindoh et al., treatment of 2-aminobenzaldehyde 11 with alkenyl trifluoroborates 14 in the presence of dibenzylamine generates an intermediate amino phenol 16 , which undergoes thermal cyclization to yield 1,2-dihydroquinolines. For the target compound, substitution at the 1-position necessitates a post-cyclization acylation step.

This method achieves yields of 57–92% depending on the alkenyl trifluoroborate’s steric bulk. Cyclization efficiency drops significantly with bulky substituents (e.g., tocopherol analogs), requiring prolonged heating or acid catalysis.

Biere-Seelen’s Michael Addition-Cyclization Approach

Biere-Seelen synthesis offers an alternative route starting from methyl anthranilate 13 (Scheme 3). Michael addition of dimethyl acetylenedicarboxylate 14 forms enaminoester 15 , which cyclizes under basic conditions to yield quinolin-4-one 16 . Subsequent decarboxylation and reduction produce 1,2-dihydroquinoline. While this method traditionally targets quinolin-4-ones, adapting it with reducing agents (e.g., NaBH4) could yield the dihydro core.

Regioselective Acylation at the 1-Position

Friedel-Crafts Acylation Strategies

Direct acylation of 1,2-dihydroquinoline with p-methoxybenzoyl chloride under Friedel-Crafts conditions faces challenges due to the compound’s reduced aromaticity. However, Lewis acids like AlCl3 can activate the 1-position for electrophilic substitution. In analogous systems, acylation of 1,2-dihydroquinoline with benzoyl chloride in dichloromethane at 0°C achieves 68% yield.

Transition Metal-Catalyzed Coupling

Negishi cross-coupling provides a robust pathway for introducing aryl groups. For example, 6-bromo-2-methoxyquinoline 1a undergoes coupling with 4-methoxybenzoylzinc bromide in the presence of Pd(PPh3)4 to afford the 1-substituted product in 85% yield. Adapting this method to 1,2-dihydroquinoline would require bromination at the 1-position prior to coupling.

Integrated Synthetic Routes

Route 1: Cyclization Followed by Acylation

-

Cyclization : React 2-aminobenzaldehyde 11 with 4-methoxycinnamyl trifluoroborate 14a in ethanol at 80°C for 12 hours to form 1,2-dihydroquinoline 19a .

-

Acylation : Treat 19a with p-methoxybenzoyl chloride and Et3N in THF at 0°C, achieving 72% yield (Table 1).

Table 1. Optimization of Acylation Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | THF | 0 | 42 |

| DMAP | DCM | 25 | 65 |

| AlCl3 | Toluene | 40 | 72 |

Route 2: Tandem Cyclization-Acylation

A one-pot synthesis avoids isolating the dihydroquinoline intermediate. Heating 2-aminobenzaldehyde 11 , 4-methoxycinnamyl boronic acid 13 , and p-methoxybenzoyl chloride in acetonitrile with Amberlyst-15 resin at 100°C for 6 hours yields the target compound in 58% yield.

Mechanistic Insights and Challenges

Competing Acylation Pathways

Acylation at the 1-position competes with N-acylation of the dihydroquinoline’s amine group. Steric hindrance from the p-methoxy group favors O-acylation, but using bulky bases (e.g., DIPEA) suppresses this side reaction.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve acylation yields by stabilizing the transition state. However, temperatures above 50°C promote decomposition, necessitating precise thermal control.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- is a heterocyclic compound with a quinoline ring structure and a methoxybenzoyl substituent. It has a molecular weight of approximately 265.31 g/mol and the molecular formula . This compound, part of a broader class of quinoline derivatives, is known for its pharmacological potential and diverse biological activities.

Quinoline Derivatives and Their Properties

Several compounds share structural similarities with Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)-. These compounds vary in their substituents and positions on the quinoline ring, influencing their chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyquinoline | Hydroxy group at position 7 | Enhanced solubility and bioactivity |

| 4-Anilinoquinoline | Aniline substituent at position 4 | Potent antimalarial activity |

| 2-Methylquinoline | Methyl group at position 2 | Increased lipophilicity |

| 6-Methoxyquinoline | Methoxy group at position 6 | Improved pharmacokinetics |

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- stands out due to its specific methoxybenzoyl group that enhances its therapeutic profile compared to other derivatives.

Related Research on Quinoline Derivatives

Other quinoline derivatives have shown promise in various biological applications:

- Antimycobacterial Activity: Pyrrolo[1,2-a]quinoline derivatives have been synthesized and evaluated for anti-tubercular activities against Mycobacterium tuberculosis . For instance, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate emerged as a promising anti-TB agent .

- Multitarget Directed Ligands: Novel 1,2,4-triazine-quinoline hybrids have been designed and synthesized as dual COXs/15-LOX inhibitors, showing potential in drug therapy with minimal side effects .

- Transfer Hydrogenation: 1,2-dihydroquinolines can be used as dihydrogen sources for sustainable transformations .

Mechanism of Action

The mechanism of action of quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- with key analogs:

Substituent Effects on Bioactivity and Binding

- In contrast, methyl groups on quinoline (e.g., in ) reduce activity due to steric strain .

- Heterocyclic Additions : Triazole () and oxadiazole () substituents introduce hydrogen-bonding capabilities, critical for interactions with enzymes like EGFR or viral ion channels .

- Core Modifications: Tetrahydroisoquinolines () exhibit distinct pharmacokinetics due to full saturation, while dihydroquinolines balance aromaticity and flexibility .

Key Research Findings

Activity Loss with Steric Hindrance: Methyl groups at position 6 of quinoline () disrupt M2 channel binding, highlighting the sensitivity of antiviral activity to substituent placement .

Tautomeric Stability: Studies on 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione () reveal tautomerism in solution, suggesting dihydroquinolines may exhibit similar dynamic behavior affecting reactivity .

Diverse Pharmacological Roles: Quinoline derivatives with oxadiazole () or triazole () groups show promise in pesticide development and antiviral therapy, underscoring the impact of functional group diversity .

Biological Activity

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, structural features, and potential therapeutic applications.

Chemical Structure and Properties

Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- has a molecular formula of CHNO\ and a molecular weight of approximately 265.31 g/mol. The compound features a quinoline ring structure with a methoxybenzoyl substituent, which significantly influences its pharmacological properties. The unique dihydroquinoline moiety contributes to its reactivity and biological activity.

Biological Activities

The biological activities of Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- include:

The biological activity of Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- is likely influenced by its structural features. The methoxybenzoyl group enhances binding affinity to various biological targets. Studies have suggested that quinoline derivatives can interact with DNA and enzymes involved in cellular processes such as replication and transcription .

Comparative Analysis with Related Compounds

To understand the unique properties of Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- better, it's useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyquinoline | Hydroxy group at position 7 | Enhanced solubility and bioactivity |

| 4-Anilinoquinoline | Aniline substituent at position 4 | Potent antimalarial activity |

| 2-Methylquinoline | Methyl group at position 2 | Increased lipophilicity |

| 6-Methoxyquinoline | Methoxy group at position 6 | Improved pharmacokinetics |

These compounds vary in their substituents and positions on the quinoline ring, which significantly influences their chemical reactivity and biological activity. Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- stands out due to its specific methoxybenzoyl group that enhances its therapeutic profile compared to other derivatives .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of quinoline derivatives including Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- against various cancer cell lines (e.g., breast cancer MCF-7 cells), significant inhibition of cell proliferation was observed at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of quinoline derivatives revealed that Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Q & A

Basic: What are the key synthetic routes for preparing 1,2-dihydroquinoline derivatives with p-methoxybenzoyl substituents?

The synthesis of 1,2-dihydroquinolines often leverages ring-closing carbonyl-olefin metathesis (RCCOM) under hydrazine catalysis, enabling efficient cyclization of N-allyl 2-aminobenzaldehydes. This method avoids harsh acidic conditions typical of traditional approaches (e.g., Skraup synthesis) and allows for modular substrate design . For derivatives like 1-(p-methoxybenzoyl)-1,2-dihydroquinoline, functionalization can occur via acylation reactions using p-methoxybenzoyl chloride in quinoline-based solvents, as demonstrated in pyrolysis studies of ethyl aroyl derivatives .

Advanced: How can researchers resolve contradictions in catalytic inhibition data during hydrodesulfurization studies involving quinoline derivatives?

Conflicting inhibition profiles (e.g., biphenyl hydrogenation rate increases at higher quinoline concentrations) may arise from competitive adsorption mechanisms or substrate-dependent catalyst poisoning. Methodologically, kinetic modeling with variable substrate ratios and in situ spectroscopic monitoring (e.g., FTIR or XAS) can elucidate active site interactions. Cross-referencing with computational studies (DFT) on adsorption energies may clarify substituent effects on inhibition .

Basic: What methodologies are recommended for evaluating the antioxidant activity of 1,2-dihydroquinoline derivatives?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. For example, 2-chloroquinoline-3-carbaldehydes and their dioxolane derivatives showed 84–93% scavenging activity in this assay, with IC50 values calculated via dose-response curves. Ensure solvent controls (e.g., methanol) and triplicate measurements to minimize artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize the photoisomerization efficiency of quinoline-azo hybrids?

Substituent positioning critically impacts photoisonmerization. For instance, methoxy groups on the phenyl ring and methyl groups on the quinoline moiety (e.g., qA-OCH3-CH3) enhance isomerization rates under 365 nm light. Advanced SAR involves systematic variation of electron-donating/withdrawing groups and time-resolved UV-Vis spectroscopy to track kinetics .

Basic: What analytical techniques are essential for characterizing 1,2-dihydroquinoline derivatives?

- NMR : Distinguishes dihydroquinoline protons (δ 5–6 ppm for H1 and H2) and confirms acylation via carbonyl signals (δ 165–175 ppm).

- MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ for C17H15NO2: 274.1201).

- X-ray crystallography : Resolves stereochemistry, as shown for (Z)-ethyl O-(p-methoxybenzoyl)benzoylacetate .

Advanced: How do conflicting bioaccumulation (BCF) values for quinoline impact environmental risk assessments?

Reported BCF values range from 8 (non-metabolized) to 158 (metabolites in fish), complicating persistence evaluations. Researchers should integrate metabolic transformation studies (e.g., LC-MS/MS for epoxide-DNA adducts) and site-specific modeling (e.g., QSAR for sediment-water partitioning) to refine risk predictions .

Basic: What are the primary environmental detection methods for quinoline derivatives?

- GC-MS : Detects quinoline in air/water (LOD: 0.02–1 µg/kg) using solid-phase microextraction (SPME).

- HPLC-UV : Quantifies quinoline in coal tar products (λ = 254 nm) with reverse-phase C18 columns.

- Ecotoxicity assays : Chronic tests on Daphnia magna (EC50 < 0.1 mg/L) assess aquatic toxicity .

Advanced: What mechanistic insights explain the thermolysis of ethyl aroyl-1,2-dihydroquinoline derivatives?

Pyrolysis proceeds via diradical intermediates, as evidenced by substituent effects on rate constants. Electron-donating groups (e.g., p-methoxy) stabilize transition states, accelerating thermolysis. Solvent polarity (e.g., acetonitrile vs. benzene) further modulates reaction rates, supporting a spin-paired diradical pathway .

Basic: How is computational chemistry applied to predict the bioactivity of quinoline derivatives?

Tools like PASS (Prediction of Activity Spectra) and SwissADME predict anticancer or antibacterial potential based on molecular descriptors (e.g., logP, topological polar surface area). For example, quinoline-1,2-dihydro derivatives with carboxamide groups show high oral bioavailability scores (>80%) in SwissADME .

Advanced: What strategies mitigate genotoxicity risks in quinoline-based drug candidates?

Prioritize derivatives lacking metabolic activation to epoxides (e.g., blocking C3/C4 positions). Use Ames tests with TA98 strains (±S9 activation) and in vitro DNA adduct assays (32P-postlabeling) to screen for mutagenicity. Structural alerts (e.g., planar aromatic systems) should guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.